4-Bromoisothiazole-3-carboxamide

概要

説明

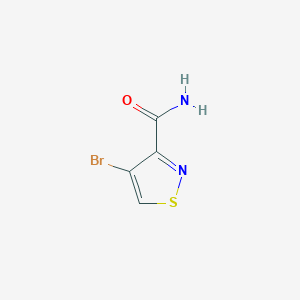

4-Bromoisothiazole-3-carboxamide (CAS: 88982-25-6) is a heterocyclic compound featuring a bromine substituent at the 4-position of the isothiazole ring and a carboxamide group at the 3-position. Its molecular formula is C₄H₃BrN₂OS, with a molecular weight of 207.04 g/mol (calculated). The compound is commercially available at a purity of 98% and is primarily utilized in synthetic chemistry and pharmaceutical research as a building block for designing bioactive molecules . The isothiazole core, containing sulfur and nitrogen atoms, confers distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoisothiazole-3-carboxamide typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. Another approach involves the use of sodium nitrite and trifluoroacetic acid at low temperatures to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

化学反応の分析

Types of Reactions

4-Bromoisothiazole-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydroxide, and a suitable solvent.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted isothiazoles, which can have different functional groups attached to the nitrogen or sulfur atoms, enhancing their chemical and biological properties.

科学的研究の応用

Medicinal Chemistry

4-Bromoisothiazole-3-carboxamide is primarily used as a precursor in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules. Notably, it has been investigated for its potential anti-cancer properties, acting as an inhibitor in specific pathways involved in tumor growth.

Antimicrobial Activity

Research indicates that derivatives of 4-bromoisothiazole compounds exhibit significant antimicrobial activity. Studies have shown that these derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential as a pesticide. Its ability to affect specific biological pathways in pests can lead to effective pest control solutions. The compound's efficacy against various agricultural pests is under investigation, aiming to provide environmentally friendly alternatives to traditional pesticides.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel compounds derived from this compound, demonstrating their effectiveness as inhibitors of cancer cell proliferation. The research highlighted a series of modifications that enhanced the compound's potency against specific cancer cell lines, showcasing its potential in drug development.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) evaluated the antimicrobial activity of synthesized derivatives of this compound. The study found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a viable pathway for developing new antibacterial agents.

Case Study 3: Agricultural Applications

A recent investigation into the use of 4-bromoisothiazole derivatives as pesticides demonstrated significant efficacy against common agricultural pests such as aphids and whiteflies. The findings indicated a promising avenue for developing sustainable pest management solutions that minimize environmental impact.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds | Effective anticancer agents synthesized |

| Antimicrobial Activity | Inhibits growth of bacteria | Potent against multiple bacterial strains |

| Agricultural Chemistry | Potential pesticide alternative | Effective against common agricultural pests |

作用機序

The mechanism of action of 4-Bromoisothiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This is particularly important in medicinal chemistry, where such interactions can result in therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Isothiazole Family

(a) (4-Bromoisothiazol-3-yl)methanol

- Structure: Similar to 4-bromoisothiazole-3-carboxamide but replaces the carboxamide with a methanol group.

- Molecular Formula: C₄H₄BrNOS.

(b) Benzo[c]isothiazole-4-carboxylic Acid

- Structure : Benzene-fused isothiazole with a carboxylic acid group.

- Molecular Formula: C₈H₅NO₂S.

- Key Difference : The fused benzene ring enhances aromaticity and may improve stability but reduces solubility. The carboxylic acid group offers different reactivity (e.g., salt formation) compared to the carboxamide .

Isoxazole Derivatives

(a) 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid Hydrazide

- Structure : Isoxazole core (oxygen and nitrogen) with a 4-bromophenyl substituent and a hydrazide group.

- Molecular Formula : C₁₀H₈BrN₃O₂.

(b) 4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide

- Structure: Isoxazole with a 4-bromobenzoyl group and an amino substituent.

- Molecular Formula : C₁₁H₈N₃O₃Br.

- Key Difference : The benzoyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to this compound .

Imidazole Carboxamides

4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)

- Structure: Imidazole ring with a triazeno group and carboxamide.

- Metabolism: Undergoes rapid N-demethylation in vivo, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide as metabolites. This contrasts with this compound, where bromine may slow metabolic degradation .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Metabolic Stability :

- Bromine in this compound may reduce metabolic oxidation compared to DIC (an imidazole carboxamide), which undergoes rapid N-demethylation .

- Isoxazole derivatives (e.g., 5-(4-bromophenyl)isoxazole-3-carboxylic acid hydrazide) are less susceptible to enzymatic degradation than isothiazoles due to differences in heteroatom electronegativity .

Electronic Effects :

- The sulfur atom in isothiazole increases electron density at the 3-position, enhancing carboxamide reactivity in nucleophilic substitutions compared to isoxazoles .

Isoxazole carboxamides (e.g., CAS 696620-24-3) show promise in anticancer research, but their bulkier substituents may limit bioavailability compared to simpler isothiazole analogues .

生物活性

4-Bromoisothiazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, antiprotozoal, and potential anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula CHBrNOS, featuring a bromine atom attached to an isothiazole ring, which is known for its bioactive properties. The compound's structure can be represented as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 194.06 g/mol

- IUPAC Name : 4-bromo-1,3-thiazole-2-carboxamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has been shown to exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 3.12 |

| Pseudomonas aeruginosa | 12.5 |

| Bacillus subtilis | 6.25 |

The compound demonstrated a broad spectrum of activity, with MIC values comparable to traditional antibiotics like penicillin and kanamycin . This suggests its potential as a lead compound in the development of new antimicrobial agents.

Antiprotozoal Activity

In addition to its antibacterial properties, this compound has shown promising antiprotozoal activity. Research indicates that it is effective against several protozoan parasites, including Leishmania and Trypanosoma species.

Table 2: Antiprotozoal Activity of this compound

| Protozoan Species | IC50 (μM) |

|---|---|

| Leishmania donovani | 10 |

| Trypanosoma brucei | 15 |

The compound's IC50 values indicate potent activity against these parasites, surpassing that of conventional treatments like pentavalent antimonials .

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation in various cancer lines.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 8 |

| HeLa (Cervical Cancer) | 5 |

| A549 (Lung Cancer) | 12 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of similar compounds within the isothiazole family. For example:

- Antimicrobial Efficacy : A study demonstrated that derivatives of isothiazoles exhibited enhanced antibacterial effects compared to their parent compounds, indicating structural modifications can significantly influence activity .

- Antiparasitic Studies : Research on thiazole derivatives has shown promising results against Trypanosoma cruzi, with some compounds exhibiting IC50 values in the nanomolar range .

- Cancer Research : Investigations into isothiazoles as potential anticancer agents have highlighted their ability to inhibit key signaling pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromoisothiazole-3-carboxamide with high purity?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible routes, such as bromination of isothiazole-3-carboxamide precursors. Optimize bromination conditions (e.g., using NBS or Br₂ in DMF) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, UV detection at 254 nm) . For structural validation, employ -NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) and LC-MS (to confirm molecular ion [M+H]⁺ at 207.06 g/mol) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to resolve the isothiazole ring and carboxamide functionalities. Infrared spectroscopy (IR) can confirm the C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹). For crystallinity assessment, X-ray diffraction is recommended if single crystals are obtainable via slow evaporation in ethanol .

Advanced Research Questions

Q. How can computational tools aid in predicting reaction pathways for this compound derivatives?

- Methodological Answer : Leverage AI-powered synthesis planners (e.g., Reaxys, Pistachio) to model feasible routes for functionalizing the isothiazole core. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict regioselectivity in bromination or cross-coupling reactions. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate conflicting NMR or mass spectra by repeating experiments under standardized conditions (e.g., solvent, temperature). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns. If impurities persist, use preparative HPLC to isolate the target compound and reanalyze .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Store lyophilized samples in amber vials under argon at -20°C. Monitor hydrolytic degradation (e.g., carboxamide → carboxylic acid) via pH-controlled stability-indicating HPLC methods .

Analytical and Mechanistic Questions

Q. What are common pitfalls in interpreting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity may deactivate the isothiazole ring, reducing catalytic efficiency in Suzuki-Miyaura couplings. Mitigate this by using Pd(OAc)₂ with XPhos ligand and K₃PO₄ base in toluene/water (1:1) at 80°C. Monitor side products (e.g., debromination) via GC-MS .

Q. How to address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Perform Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). Use inline PAT tools (e.g., ReactIR) to identify rate-limiting steps. If intermediates are unstable, employ telescoped synthesis without isolation .

Q. Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Standardize reagent sources (e.g., 4-bromobenzyl chloride from Kanto Reagents) and document batch-specific impurities. Share detailed synthetic protocols (including quenching and workup steps) in open-access repositories. Validate reproducibility via round-robin testing with independent labs .

特性

IUPAC Name |

4-bromo-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-9-7-3(2)4(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJGRZQSNPFJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。